molecular formula C11H17NO B13050294 (R)-1-(2-Propoxyphenyl)ethan-1-amine

(R)-1-(2-Propoxyphenyl)ethan-1-amine

Cat. No.: B13050294
M. Wt: 179.26 g/mol
InChI Key: YMYIRGXYTSENMW-SECBINFHSA-N
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Description

®-1-(2-Propoxyphenyl)ethan-1-amine is an organic compound with a molecular formula of C11H17NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Propoxyphenyl)ethan-1-amine typically involves the reaction of 2-propoxybenzaldehyde with a chiral amine source. One common method is the reductive amination of 2-propoxybenzaldehyde using a chiral amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Propoxyphenyl)ethan-1-amine may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalytic hydrogenation using a chiral catalyst is another potential method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Propoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form an imine or a nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

®-1-(2-Propoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving chiral amines and their interactions with biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Propoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Propoxyphenyl)ethan-1-amine: The enantiomer of the compound, with a different three-dimensional arrangement.

    1-(2-Methoxyphenyl)ethan-1-amine: A similar compound with a methoxy group instead of a propoxy group.

    1-(2-Ethoxyphenyl)ethan-1-amine: A similar compound with an ethoxy group instead of a propoxy group.

Uniqueness

®-1-(2-Propoxyphenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can affect the compound’s lipophilicity, making it more or less soluble in different solvents compared to its analogs.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(2-propoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1

InChI Key

YMYIRGXYTSENMW-SECBINFHSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@@H](C)N

Canonical SMILES

CCCOC1=CC=CC=C1C(C)N

Origin of Product

United States

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